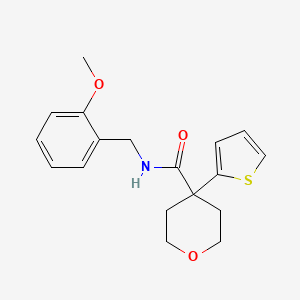

N-(2-methoxybenzyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide

Description

N-(2-Methoxybenzyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a thiophen-2-yl group and an amide linkage to a 2-methoxybenzyl moiety. This structure combines a heterocyclic scaffold (THP) with aromatic and sulfur-containing substituents, which are common in bioactive compounds targeting enzymes or receptors. The 2-methoxybenzyl group may enhance lipophilicity and receptor binding, while the thiophene moiety contributes to π-π interactions in biological systems.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-15-6-3-2-5-14(15)13-19-17(20)18(8-10-22-11-9-18)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUBSXZHVIPBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the oxane ring, and the carboxamide group. Common reagents used in the synthesis include sodium borohydride (NaBH4) for reduction reactions and various catalysts such as lithium aluminum hydride (LiAlH4) for the reduction of nitriles and amides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxybenzyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide has shown potential as a lead compound in drug development due to its ability to interact with various biological targets.

- Mechanism of Action : Similar compounds have been observed to exhibit enzyme inhibition and receptor modulation. The thiophene group enhances interactions with biological receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Morpholine Derivative A | MRSA | 0.125 |

| Morpholine Derivative B | E. coli | 2.0 |

| N-(2-methoxybenzyl)-4-(thiophen-2-yl)... | TBD | TBD |

A study highlighted the antibacterial efficacy of morpholine derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, indicating the potential for developing new antimicrobial agents based on this scaffold.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties, particularly through apoptosis induction in cancer cell lines.

Case Study on Anticancer Properties :

In vitro studies demonstrated that compounds similar to this one induced significant apoptosis at concentrations lower than those required for standard chemotherapeutics.

Case Study on Antibacterial Efficacy

A recent investigation tested various morpholine derivatives against clinical isolates of MRSA. The study found that derivatives with thiophene groups had enhanced activity compared to those without, suggesting a structure–activity relationship that could be exploited for drug development.

Case Study on Anticancer Properties

In vitro studies on cancer cell lines showed that compounds similar to N-(2-methoxybenzyl)-4-(thiophen-2-yl)... induced significant apoptosis at concentrations lower than those required for standard chemotherapeutics. These findings highlight the potential of this compound in cancer treatment strategies.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues with Thiophene Moieties

Compound 26: (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC₅₀ = 10.25 µM)

- Similarity : Shares the thiophen-2-yl group, critical for antiproliferative activity against MCF7 breast cancer cells.

- Difference : Incorporates a sulfonamide linker and thiazole substituent instead of the THP core. The sulfonamide group enhances solubility and kinase-binding interactions.

- Activity : Exhibits threefold greater potency than doxorubicin, likely due to synergistic effects of thiophene and sulfonamide moieties .

Compound 29: (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (IC₅₀ = 9.39 µM)

- Similarity : Retains the thiophen-2-yl group and a methoxy-substituted aromatic system.

- Difference : Features a benzo[d]thiazole ring, which may improve metabolic stability compared to the THP scaffold.

- Activity : Demonstrates strong ATP-binding site inhibition in tyrosine kinase receptors .

Key Insight : The thiophen-2-yl group consistently enhances antiproliferative activity across analogs, but the core scaffold (THP vs. sulfonamide or benzothiazole) modulates potency and selectivity.

Tetrahydro-2H-Pyran (THP) Derivatives

Compound 9e: 1-(2-Bromophenyl)-N-(4-Cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide

- Similarity: Utilizes a THP ring substituted at the 4-position with a cyano group.

- Difference : The pyrazole-carboxamide and bromophenyl substituents diverge from the thiophene and 2-methoxybenzyl groups in the target compound.

Compound 6zc : N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

- Similarity : Shares the THP-carboxamide core.

- Difference : Substituted with tert-butyl and pyridyl groups instead of thiophene and methoxybenzyl.

- Functional Impact : The pyridyl group may enhance metal-coordination properties, whereas the thiophene in the target compound favors aromatic stacking interactions .

Methoxybenzyl-Substituted Analogs

Patent Derivatives: N-(4-(4-(2-Methoxybenzyl氧)-3-Chlorophenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yloxy)-Chinolin-6-yl)-2-(Piperidin-4-yliden)acetamid

- Similarity : Incorporates the 2-methoxybenzyl group, suggesting its role in enhancing receptor affinity or pharmacokinetics.

- Difference: Quinoline core and piperidine substituents diverge from the THP-thiophene system.

- Activity : Methoxybenzyl derivatives in this class are patented for kinase inhibition, highlighting its broad applicability in drug design .

Phenethylamine Analog : 4-Bromo-2,5-Dimethoxy-N-(2-Methoxybenzyl)phenethylamine

- Similarity : Contains the 2-methoxybenzyl group.

- Difference: Phenethylamine scaffold vs.

- Structural Insight : The 2-methoxybenzyl group is versatile but confers different biological effects depending on the core structure .

Biological Activity

N-(2-methoxybenzyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 360.43 g/mol. Its structure features a tetrahydropyran ring, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Recent studies have indicated that compounds with similar structures exhibit histone deacetylase (HDAC) inhibitory activity, which plays a crucial role in cancer therapy by affecting gene expression and cell cycle regulation .

- Anticancer Properties : Research has shown that derivatives of tetrahydropyran compounds can inhibit the growth of various cancer cell lines, including colorectal cancer cells. This suggests a potential role in cancer treatment .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of related compounds, indicating potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study 1: HDAC Inhibition

A study examining the structure-activity relationship (SAR) of tetrahydropyran derivatives demonstrated that modifications in the side chains significantly influenced HDAC inhibitory potency. The compound this compound was found to exhibit promising HDAC inhibitory activity comparable to known inhibitors.

Case Study 2: Anticancer Activity

In vitro studies conducted on human colorectal cancer HCT116 cells revealed that this compound significantly inhibited cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.